
3-(Acetylamino)-5-hydroxybenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Acetylamino)-5-hydroxybenzenesulfonyl chloride is an organic compound that features both an acetylamino group and a sulfonyl chloride group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-5-hydroxybenzenesulfonyl chloride typically involves the acetylation of 5-amino-2-hydroxybenzenesulfonyl chloride. This can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Acetylamino)-5-hydroxybenzenesulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Acylation: The acetylamino group can participate in acylation reactions with various acylating agents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Acylation: Acylating agents like acetic anhydride or acetyl chloride are used under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.
Acylation: Formation of N-acyl derivatives.
Oxidation: Formation of quinones or carbonyl compounds.
Reduction: Formation of deoxygenated products.
Applications De Recherche Scientifique
3-(Acetylamino)-5-hydroxybenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 3-(Acetylamino)-5-hydroxybenzenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The acetylamino group may also play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Acetylamino)-5-hydroxybenzenesulfonamide
- 3-(Acetylamino)-5-hydroxybenzenesulfonic acid
- 3-(Acetylamino)-5-hydroxybenzenesulfonate esters
Uniqueness
3-(Acetylamino)-5-hydroxybenzenesulfonyl chloride is unique due to the presence of both an acetylamino group and a sulfonyl chloride group on the same benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H8ClNO4S |
|---|---|
Poids moléculaire |
249.67 g/mol |
Nom IUPAC |
3-acetamido-5-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO4S/c1-5(11)10-6-2-7(12)4-8(3-6)15(9,13)14/h2-4,12H,1H3,(H,10,11) |
Clé InChI |
GAAQMVYFNPVJTE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=C1)S(=O)(=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



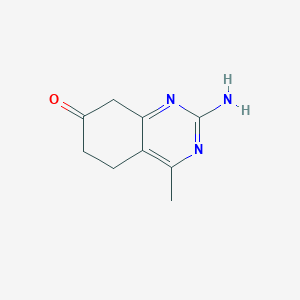
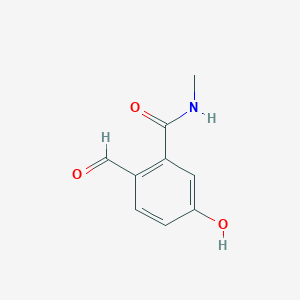

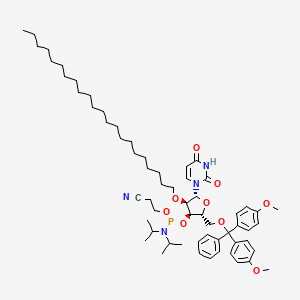
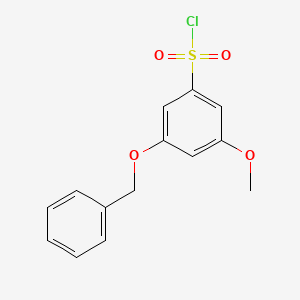
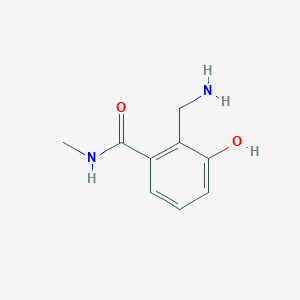
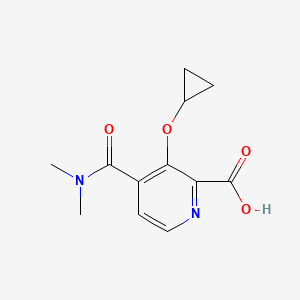
![[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid](/img/structure/B14848390.png)
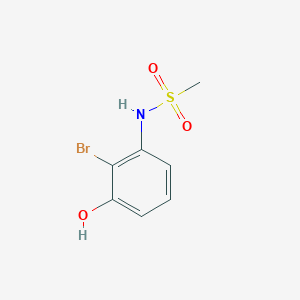
![7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carbonitrile](/img/structure/B14848399.png)



